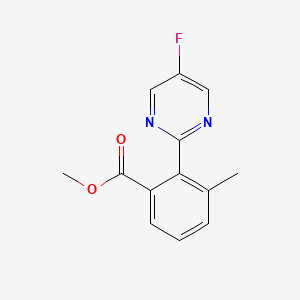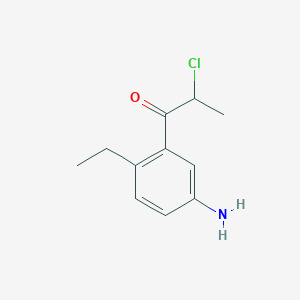
1-Bromo-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one is an organic compound that features a bromine atom, a methylthio group, and a trifluoromethoxy group attached to a phenyl ring
Métodos De Preparación
The synthesis of 1-Bromo-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the phenyl ring: The phenyl ring with the trifluoromethoxy and methylthio substituents can be synthesized through electrophilic aromatic substitution reactions.
Formation of the propan-2-one moiety:
Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Bromo-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The methylthio group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Addition Reactions: The carbonyl group in the propan-2-one moiety can participate in nucleophilic addition reactions, forming various derivatives.
Common reagents and conditions used in these reactions include bases, acids, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Bromo-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The pathways involved can vary, but may include inhibition of enzymatic activity or disruption of protein-protein interactions.
Comparación Con Compuestos Similares
1-Bromo-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one can be compared with similar compounds such as:
1-Bromo-3-chloropropane: Used in the preparation of active pharmaceutical ingredients and as a phase separation reagent.
1-Bromo-2-(trifluoromethoxy)benzene: A related compound with similar functional groups but different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H10BrF3O2S |
|---|---|
Peso molecular |
343.16 g/mol |
Nombre IUPAC |
1-bromo-1-[3-methylsulfanyl-2-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10BrF3O2S/c1-6(16)9(12)7-4-3-5-8(18-2)10(7)17-11(13,14)15/h3-5,9H,1-2H3 |
Clave InChI |
FTUPXGZQEFLKDU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C(=CC=C1)SC)OC(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


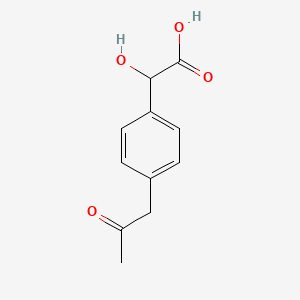
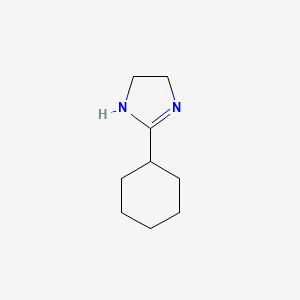
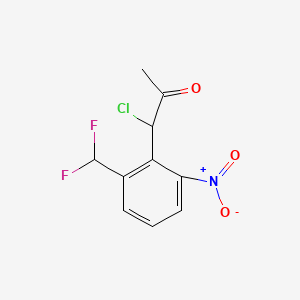

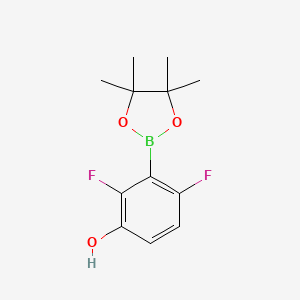
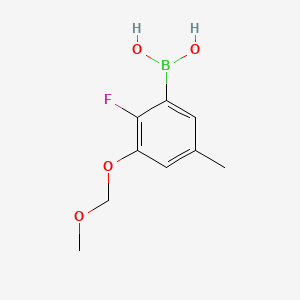



![Ethyl 3-(4-(4-chlorophenoxy)phenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene-4-carboxylate](/img/structure/B14036712.png)
